molecular formula C12H18N2O B150744 (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol CAS No. 914349-22-7

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Cat. No. B150744
CAS RN: 914349-22-7
M. Wt: 206.28 g/mol
InChI Key: FOCPWJSNYIBBQN-UHFFFAOYSA-N
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Description

“(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 914349-22-7 and a molecular weight of 206.29 . Its IUPAC name is [1- (4-pyridinylmethyl)-4-piperidinyl]methanol . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O/c15-10-12-3-7-14 (8-4-12)9-11-1-5-13-6-2-11/h1-2,5-6,12,15H,3-4,7-10H2 . This indicates that the compound contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.29 g/mol . It is a solid substance at room temperature with a storage temperature of 2-8°C .

Scientific Research Applications

Antimalarial Applications

This compound has been used in the synthesis of 1, 4-disubstituted piperidines, which have shown high selectivity for resistant Plasmodium falciparum . These synthetic piperidines have been evaluated for their antimalarial activity, with some showing promising results . The alcohol analogues were found to be the most active and most selective for the parasite .

Cancer Treatment

Piperidine derivatives, including those with the “(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol” structure, have been investigated for their effects against cancer cells . For example, a series of N - (piperidine-4-yl) benzamide compounds were synthesized and tested against cancer cells .

Drug Design

Piperidines, including “(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Synthesis of Piperidine Derivatives

This compound can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of applications in the field of medicinal chemistry .

Biological Evaluation of Potential Drugs

The compound has been used in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Treatment of Resistant Malaria

The compound has been used in the synthesis of 1, 4-disubstituted piperidines that have shown high activity against resistant strains of P. falciparum . Three promising alcohol analogues were identified, suggesting the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and storing locked up (P405) .

properties

IUPAC Name

[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-3-7-14(8-4-12)9-11-1-5-13-6-2-11/h1-2,5-6,12,15H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCPWJSNYIBBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434883
Record name {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

CAS RN

914349-22-7
Record name 1-(4-Pyridinylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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